Welcome to the BenchChem Online Store!
molecular formula C12H13NO B3112017 1-Isopropyl-1H-indole-4-carbaldehyde CAS No. 187401-40-7

1-Isopropyl-1H-indole-4-carbaldehyde

Cat. No. B3112017
M. Wt: 187.24 g/mol
InChI Key: KBPCAUHQODEYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06541474B2

Procedure details

Isopropyl 1-isopropylindole-4-carboxylate (2.6 g) was reduced by diusobutyl aluminum hydride, followed by oxidation with manganese dioxide, whereby the title compound was obtained.
Name
Isopropyl 1-isopropylindole-4-carboxylate
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:12]2[CH:11]=[CH:10][CH:9]=[C:8]([C:13](OC(C)C)=[O:14])[C:7]=2[CH:6]=[CH:5]1)([CH3:3])[CH3:2].[H-].[Al+3].[H-].[H-]>[O-2].[O-2].[Mn+4]>[CH:1]([N:4]1[C:12]2[CH:11]=[CH:10][CH:9]=[C:8]([CH:13]=[O:14])[C:7]=2[CH:6]=[CH:5]1)([CH3:3])[CH3:2] |f:1.2.3.4,5.6.7|

Inputs

Step One
Name
Isopropyl 1-isopropylindole-4-carboxylate
Quantity
2.6 g
Type
reactant
Smiles
C(C)(C)N1C=CC=2C(=CC=CC12)C(=O)OC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C=CC=2C(=CC=CC12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.